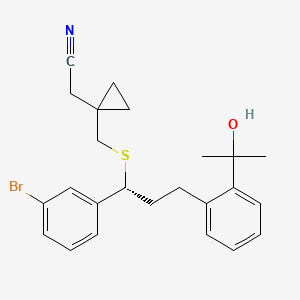![molecular formula C15H11BrN2O3 B11830476 7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a benzyloxy group at the 6-position, a bromine atom at the 7-position, and a methyl ester group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol using suitable reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including toluene, ethanol, and dimethyl sulfoxide (DMSO).
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can modify the benzyloxy group to form benzaldehyde or benzyl alcohol derivatives .
科学的研究の応用
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with kinases or other signaling proteins, affecting cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but lacks the bromine atom at the 7-position.
Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but lacks the bromine atom at the 7-position.
Uniqueness
The presence of the bromine atom at the 7-position in methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate enhances its reactivity and allows for unique substitution reactions that are not possible with similar compounds . This structural feature also contributes to its potential biological activities and applications in drug design .
特性
分子式 |
C15H11BrN2O3 |
|---|---|
分子量 |
347.16 g/mol |
IUPAC名 |
7-bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11BrN2O3/c16-14-13(21-9-10-4-2-1-3-5-10)7-6-12-11(15(19)20)8-17-18(12)14/h1-8H,9H2,(H,19,20) |
InChIキー |
UDWFNTDIPCFTPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(N3C(=C(C=N3)C(=O)O)C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
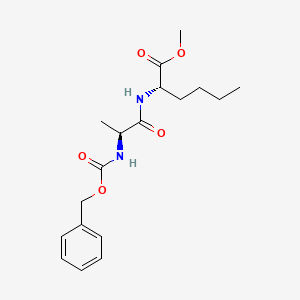

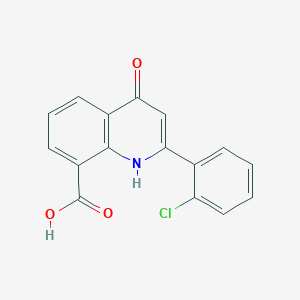
![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
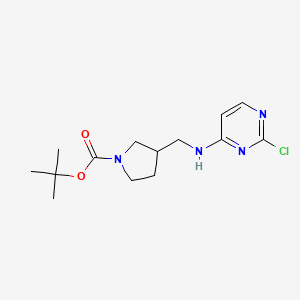
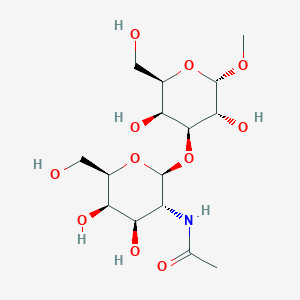

![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
